molecular formula C16H12N4O4 B14936145 N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B14936145
M. Wt: 324.29 g/mol
InChI Key: JYPIOCZTHHESOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Acylation Reaction: The quinazolinone core is then acylated with 4-nitrophenyl acetic acid or its derivatives under suitable conditions, such as using acetic anhydride or other acylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Nitrophenyl Acetamides: Compounds with similar nitrophenyl acetamide structures.

Uniqueness

N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of the quinazolinone core and the nitrophenyl acetamide moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12N4O4/c21-15(18-11-5-7-12(8-6-11)20(23)24)9-19-10-17-14-4-2-1-3-13(14)16(19)22/h1-8,10H,9H2,(H,18,21)

InChI Key

JYPIOCZTHHESOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.